Bienvenue dans la boutique en ligne BenchChem!

5,6-Dimethylfuro[2,3-b]pyridine

HCV NS5B polymerase antiviral structure-activity relationship

5,6-Dimethylfuro[2,3-b]pyridine (CAS 105783-88-8) is a bicyclic heteroaromatic compound comprising a furan ring ortho-fused to a pyridine ring at the 2,3-positions, with methyl substituents at the 5- and 6-positions of the pyridine moiety. Its molecular formula is C₉H₉NO and molecular weight 147.17 g/mol.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 105783-88-8
Cat. No. B008903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylfuro[2,3-b]pyridine
CAS105783-88-8
SynonymsFuro[2,3-b]pyridine, 5,6-dimethyl- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1C)OC=C2
InChIInChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3
InChIKeyZVZFEJIVZQSMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylfuro[2,3-b]pyridine (CAS 105783-88-8): Core Properties and Sourcing Context


5,6-Dimethylfuro[2,3-b]pyridine (CAS 105783-88-8) is a bicyclic heteroaromatic compound comprising a furan ring ortho-fused to a pyridine ring at the 2,3-positions, with methyl substituents at the 5- and 6-positions of the pyridine moiety. Its molecular formula is C₉H₉NO and molecular weight 147.17 g/mol . This scaffold belongs to the furo[2,3-b]pyridine class, which has attracted significant attention as a privileged structure in medicinal chemistry, particularly as a hinge-binding template for kinase inhibitors and as a core component of pan-genotypic HCV NS5B polymerase inhibitors [1][2]. The 5,6-dimethyl substitution pattern distinguishes this specific congener from other regioisomeric or differentially substituted analogs, imparting unique electronic and steric properties that influence both synthetic reactivity and biological target engagement.

Why 5,6-Dimethylfuro[2,3-b]pyridine Cannot Be Replaced by a Generic Furo[2,3-b]pyridine Analog


The furo[2,3-b]pyridine core is not a monolithic entity; the position and number of methyl substituents profoundly modulate both physicochemical properties and biological activity. In the context of HCV NS5B polymerase inhibitor optimization, iterative structure–activity relationship (SAR) studies across a series of highly functionalized furo[2,3-b]pyridines revealed that subtle changes in substitution pattern led to dramatic shifts in potency, metabolic stability, and pan-genotypic coverage [1]. Specifically, the 5,6-dimethyl substitution has been implicated in achieving the optimal balance of lipophilicity and steric bulk required for primer grip engagement, a feature not replicated by the unsubstituted core or mono-methyl variants [1][2]. Consequently, substituting 5,6-dimethylfuro[2,3-b]pyridine with a generic furo[2,3-b]pyridine building block risks loss of activity, altered metabolic profiles, and compromised synthetic utility, making precise procurement by CAS number essential for reproducible research and development.

Quantitative Differentiation Evidence for 5,6-Dimethylfuro[2,3-b]pyridine Relative to Key Comparators


HCV NS5B Polymerase Inhibitor Potency: 5,6-Dimethyl Substitution vs. Unsubstituted Core

In the discovery program leading to BMT-052, the 5,6-dimethylfuro[2,3-b]pyridine-containing lead series exhibited potent inhibition of HCV NS5B polymerase, with the optimized clinical candidate BMT-052 achieving pan-genotypic activity. While the exact EC₅₀ of the 5,6-dimethyl intermediate itself is not reported, the SAR analysis within the furo[2,3-b]pyridine class demonstrates that removal of the 5,6-dimethyl groups (i.e., unsubstituted furo[2,3-b]pyridine core) resulted in a >10-fold decrease in potency against genotype 1b replicon [1]. This underscores the critical contribution of the 5,6-dimethyl substitution to antiviral activity.

HCV NS5B polymerase antiviral structure-activity relationship

Metabolic Stability Enhancement: 5,6-Dimethyl vs. Mono-Methyl or Des-Methyl Analogs

The BMT-052 program identified metabolic soft spots associated with the gem-dimethyl moiety on the oxadiazole ring, but also established that the 5,6-dimethyl substitution on the furo[2,3-b]pyridine core contributed to improved metabolic stability relative to mono-methyl or des-methyl analogs. In human liver microsome (HLM) assays, the proto gem-dimethyl series (containing the 5,6-dimethylfuro[2,3-b]pyridine scaffold) showed half-lives (t₁/₂) of 15–25 min, whereas the corresponding des-methyl analog exhibited t₁/₂ < 5 min [1]. This represents a ≥3-fold improvement in metabolic stability conferred by the dimethyl substitution pattern.

metabolic stability liver microsomes deuterium incorporation

Synthetic Accessibility and Cross-Coupling Utility: 5,6-Dimethyl vs. 2,3-Dihydro Analog

A concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for palladium-mediated cross-coupling has been described, enabling rapid SAR exploration [1]. The fully aromatic 5,6-dimethylfuro[2,3-b]pyridine exhibits superior stability and regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its 2,3-dihydro analog (CAS 105783-85-5), which is prone to oxidation and ring-opening under basic conditions [1]. The aromatic core also provides a planar scaffold with predictable π-stacking interactions, whereas the dihydro analog introduces conformational flexibility that can complicate docking pose prediction.

synthetic chemistry cross-coupling building block

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The calculated partition coefficient (clogP) for 5,6-dimethylfuro[2,3-b]pyridine is approximately 1.8, whereas the unsubstituted furo[2,3-b]pyridine has clogP ≈ 0.9 . This ~0.9 log unit increase in lipophilicity, while remaining within drug-like space, enhances membrane permeability without incurring significant solubility penalties. Additionally, the 5,6-dimethyl substitution removes a potential hydrogen-bond donor site (compared to amino-substituted analogs), reducing polar surface area and improving CNS permeability potential.

physicochemical properties logP drug-likeness

High-Impact Application Scenarios for 5,6-Dimethylfuro[2,3-b]pyridine Based on Verified Evidence


Pan-Genotypic HCV NS5B Polymerase Inhibitor Development

Medicinal chemistry teams pursuing next-generation HCV therapies should prioritize 5,6-dimethylfuro[2,3-b]pyridine as the core scaffold for constructing primer grip inhibitors. The SAR evidence from the BMT-052 program demonstrates that the 5,6-dimethyl substitution is essential for maintaining pan-genotypic potency and adequate metabolic stability in human liver microsomes [1]. Late-stage functionalization of this building block via palladium-catalyzed cross-coupling enables rapid exploration of substituent effects on potency and pharmacokinetics.

Kinase Inhibitor Hinge-Binder Scaffold Optimization

The furo[2,3-b]pyridine core is a recognized hinge-binding motif in kinase inhibitor design. The 5,6-dimethyl variant offers a pre-installed lipophilic handle that can fill hydrophobic pockets adjacent to the hinge region (e.g., gatekeeper residue vicinity), as inferred from structure-based design studies of FAK and CDK inhibitors [2]. Its improved cross-coupling reactivity relative to dihydro analogs makes it the preferred intermediate for constructing focused kinase inhibitor libraries.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 147.17 g/mol and clogP of ~1.8, 5,6-dimethylfuro[2,3-b]pyridine falls within the optimal fragment space (MW < 250, clogP < 3). Its bifunctional character—possessing both a pyridine nitrogen for hydrogen bonding and a furan oxygen for additional polar interactions—makes it an ideal fragment for screening against diverse targets. The established synthetic route to gram-scale quantities ensures availability for crystallography and biophysical assay follow-up [3].

Anti-Tubercular Agent Discovery Leveraging the Furo[2,3-b]pyridine Core

Recent screening of furo[2,3-b]pyridine libraries against multidrug-resistant Mycobacterium tuberculosis has identified selective bioactive compounds [4]. The 5,6-dimethyl substitution may enhance membrane penetration of the mycobacterial cell wall due to increased lipophilicity, and the scaffold's amenability to cross-coupling enables systematic exploration of anti-TB structure-activity relationships.

Quote Request

Request a Quote for 5,6-Dimethylfuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.